Product packaging for Benzoyl Chloride-13C7(Cat. No.:CAS No. 1346605-13-7)

Benzoyl Chloride-13C7

Cat. No.: B584762
CAS No.: 1346605-13-7
M. Wt: 147.512
InChI Key: PASDCCFISLVPSO-BNUYUSEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoyl Chloride-13C7 is a stable isotope-labeled form of benzoyl chloride where seven carbon atoms are replaced with the 13C isotope . This compound is a critical reagent in advanced analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for widely targeted metabolomics . It serves as a derivatization agent, reacting with primary and secondary amines, phenols, and other functional groups in metabolites to improve their chromatographic separation and significantly enhance MS detection sensitivity—sometimes by up to 1,000-fold . Using this compound to create internal standards allows for highly accurate quantification of neurochemicals, amino acids, and other metabolites in complex biological samples like microdialysate, serum, and tissue homogenates . Furthermore, it is used in the manufacturing of dye intermediates and other 13C-labeled compounds for various research applications . The product appears as a liquid and should be stored at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO B584762 Benzoyl Chloride-13C7 CAS No. 1346605-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzoyl Chloride 13c7

Isotopic Precursor Synthesis and Enrichment Strategies

The foundation of synthesizing Benzoyl Chloride-13C7 lies in the effective preparation of its isotopically enriched precursors. This involves building the Benzene-13C6 ring and introducing a seventh ¹³C atom that will become the carbonyl carbon.

Synthesis of Benzene-13C6 Precursors

The synthesis of uniformly ¹³C-labeled benzene (B151609) (Benzene-13C6) is a critical first step. Various methodologies have been developed to achieve high levels of isotopic enrichment, often starting from simple, commercially available ¹³C-labeled starting materials. rsc.orgrsc.org

One prominent method involves the trimerization of acetylene-13C2. google.com This approach is advantageous as acetylene (B1199291) can be generated from fundamental ¹³C sources. For instance, [¹³C]-methane can be converted to [¹³C₂]-acetylene through non-equilibrium discharge. Alternatively, ¹³CO₂ can be reacted with lithium metal to produce lithium carbide-13C2 (Li₂¹³C₂), which is then hydrolyzed to yield [¹³C₂]-acetylene. google.com The subsequent cyclization of this labeled acetylene, often catalyzed by metal complexes or zeolites, produces the Benzene-13C6 ring. google.com

Another synthetic route starts from U-¹³C-aniline, which has become more readily available. nih.gov While specific multi-step syntheses can be complex, the use of commercially available, highly enriched starting materials like Benzene-13C6 is often a practical choice for subsequent transformations. rsc.orgxml-journal.net The availability of such precursors is crucial for their use in constructing more complex labeled molecules. nih.gov

Table 1: Selected Synthetic Routes to Benzene-13C6

Starting Material(s)Key Transformation(s)Catalyst/Reagent Examples
¹³CO₂ and LithiumCarbide formation, hydrolysis, trimerizationH₂O, Metal/Zeolite catalyst
[¹³C]-MethaneNon-equilibrium discharge, trimerizationMetal/Zeolite catalyst
[U-¹³C]-AnilineDeamination/reduction sequencesVarious
Commercially available U-¹³C-succinic anhydride (B1165640) and U-¹³C-benzeneHaworth synthesisAlCl₃, Pd/C

Carbonyl-¹³C Introduction Methods

With the labeled benzene ring precursor in hand, the next crucial step is the introduction of the seventh carbon atom, also a ¹³C isotope, which will form the carbonyl group of the benzoyl chloride.

A widely utilized and efficient method for introducing a labeled carbonyl group is the carboxylation of an organometallic reagent with ¹³C-labeled carbon dioxide (¹³CO₂). chemistrysteps.comlibretexts.org This reaction is particularly effective when using Grignard reagents. nih.govtransformationtutoring.commasterorganicchemistry.com

The process begins with the conversion of Benzene-13C6 to a suitable haloaromatic, such as Bromobenzene-13C6. This intermediate is then reacted with magnesium to form the corresponding Grignard reagent, Phenylmagnesium Bromide-13C6. Bubbling ¹³CO₂ gas through the solution of this Grignard reagent results in a nucleophilic attack of the ¹³C-labeled phenyl group on the electrophilic carbon of ¹³CO₂. libretexts.org This forms a magnesium carboxylate salt, which upon acidic workup (e.g., with aqueous HCl), yields Benzoic Acid-13C7. chemistrysteps.comlibretexts.org

Reaction Scheme: Grignard Carboxylation C₆H₅Br (¹³C₆) + Mg → C₆H₅MgBr (¹³C₆) C₆H₅MgBr (¹³C₆) + ¹³CO₂ → C₆H₅¹³COOMgBr (¹³C₇) C₆H₅¹³COOMgBr (¹³C₇) + H₃O⁺ → C₆H₅¹³COOH (¹³C₇) + Mg(OH)Br

While carboxylation with ¹³CO₂ is a primary method, other strategies exist for the incorporation of a carbonyl-¹³C group. One such alternative involves the use of potassium cyanide-¹³C (K¹³CN). nih.gov In this approach, a suitable precursor is reacted with K¹³CN to introduce the ¹³C-labeled nitrile group. Subsequent hydrolysis of the nitrile affords the desired carboxylic acid. For instance, treating 1-bromotridecane (B143060) with K¹³CN followed by hydrolysis has been used to synthesize [1-¹³C]tetradecanoic acid. nih.gov A similar principle could be applied in the synthesis of labeled benzoic acid, although it would require a more complex synthetic route starting from the benzene ring.

Another emerging alternative is the use of labeled carbon monoxide ([¹³C]CO). Palladium-catalyzed carbonylation reactions using [¹³C]CO have been developed for the synthesis of labeled carbonyl compounds, including carboxylic acids and their derivatives. imist.ma

Integration of Carbon-13 Labeling to Achieve this compound Isotopomer (e.g., from Benzoic Acid-13C7 precursors)

The synthesis of the final this compound isotopomer is achieved through the convergence of the strategies outlined above. The most direct pathway involves the formation of Benzoic Acid-13C7 as the immediate precursor.

A practical synthetic sequence would be:

Start with Benzene-13C6.

Halogenate the ring to produce a halobenzene-13C6, for example, Bromobenzene-13C6.

Form the Grignard reagent , Phenylmagnesium Bromide-13C6.

Carboxylate the Grignard reagent with ¹³CO₂ to yield the magnesium salt of Benzoic Acid-13C7.

Acidify to produce Benzoic Acid-13C7.

This fully labeled benzoic acid is the direct substrate for the final halogenation step. The isotopic integrity is maintained throughout this sequence, leading to the desired Benzoic Acid-13C7 isotopomer.

Methods for Halogenation of Carboxylic Acids to Acyl Chlorides Utilizing Labeled Precursors

The final step in the synthesis is the conversion of the carboxylic acid group of Benzoic Acid-13C7 into an acyl chloride. This is a standard transformation in organic chemistry, and several reagents are effective for this purpose. sciencemadness.orgbyjus.comprepchem.comwikipedia.orgsciencemadness.org The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. Since isotopic labeling does not typically interfere with the reactivity of the functional groups in this context, standard procedures are applicable. nih.gov

Common halogenating agents include:

Thionyl Chloride (SOCl₂): This is a very common and convenient reagent. byjus.comyoutube.com The reaction of Benzoic Acid-13C7 with thionyl chloride produces this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and are easily removed. youtube.com

Reaction: C₆H₅¹³COOH (¹³C₇) + SOCl₂ → C₆H₅¹³COCl (¹³C₇) + SO₂ + HCl

Phosphorus Pentachloride (PCl₅): This is another effective reagent that reacts with benzoic acid to form benzoyl chloride. sciencemadness.orgprepchem.com The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride.

Reaction: C₆H₅¹³COOH (¹³C₇) + PCl₅ → C₆H₅¹³COCl (¹³C₇) + POCl₃ + HCl

Oxalyl Chloride ((COCl)₂): This reagent is also used for this conversion, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The byproducts are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gaseous.

The resulting this compound can then be purified by distillation. prepchem.comyoutube.com

Table 2: Common Reagents for the Halogenation of Benzoic Acid-13C7

ReagentChemical FormulaKey ByproductsTypical Reaction Conditions
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Reflux
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Often performed neat or in an inert solvent
Oxalyl Chloride(COCl)₂CO₂(g), CO(g), HCl(g)Inert solvent, often with catalytic DMF

Thionyl Chloride-Mediated Conversion with Labeled Benzoic Acid

One of the most common and convenient methods for synthesizing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). commonorganicchemistry.comchemguide.co.uk The reaction with Benzoic Acid-13C7 proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then readily decomposes to the final acyl chloride.

A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. chemguide.co.uk This facilitates a straightforward workup, as the gaseous byproducts can be easily removed from the reaction mixture, simplifying the purification of the desired this compound. The reaction is typically carried out by heating the labeled benzoic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride and Phosphorus Pentachloride Routes

Alternative and equally effective routes to this compound involve the use of oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅). wikipedia.orgsciencemadness.org

Oxalyl Chloride: This reagent is often preferred for its milder and more selective nature compared to thionyl chloride. wikipedia.org The reaction of Benzoic Acid-13C7 with oxalyl chloride is typically performed in an inert solvent like dichloromethane (B109758) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. commonorganicchemistry.com The byproducts of this reaction are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all volatile and easily removed.

Phosphorus Pentachloride: PCl₅ is a highly reactive solid that readily converts carboxylic acids to their corresponding acyl chlorides. chemguide.co.uk The reaction with dry Benzoic Acid-13C7 is vigorous and produces the desired this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.ukprepchem.com Due to the similar boiling points of benzoyl chloride and the POCl₃ byproduct, purification requires careful fractional distillation.

Green Synthesis Approaches for Labeled Benzoyl Chloride Production

While traditional methods are effective, they rely on stoichiometric amounts of corrosive and hazardous reagents. Modern synthetic chemistry is increasingly focused on developing "green" or environmentally benign alternatives. For the synthesis of acyl chlorides, this includes catalytic methods that avoid harsh reagents and minimize waste.

One promising approach involves the use of catalysts with less hazardous chlorinating sources. For example, catalytic systems using cyanuric chloride or N-chlorosuccinimide as the chlorine source represent milder alternatives to thionyl chloride and phosphorus pentachloride. researchgate.netorganic-chemistry.org Another strategy involves solvent-free reactions or the use of recyclable catalysts to reduce environmental impact. nus.edu.sg While not yet standard for producing isotopically labeled compounds like this compound, these green methodologies offer a pathway for future sustainable production.

Isolation and Purification Techniques for High Isotopic Purity

Following the synthesis, the crude this compound must be carefully purified to remove unreacted starting materials, excess chlorinating agents, and byproducts. High purity is essential for its applications, especially in quantitative analytical methods.

The primary method for purifying benzoyl chloride is fractional distillation under reduced pressure. prepchem.comgoogle.com Distillation at atmospheric pressure is often avoided as the boiling point of benzoyl chloride is relatively high (197°C), and prolonged heating can cause decomposition. wikipedia.org Reduced pressure lowers the boiling point, allowing for a safer and more efficient purification.

Prior to distillation, a washing step may be employed. The crude product can be washed with a cold, dilute solution of a weak base, such as sodium bicarbonate, to neutralize and remove any residual HCl or unreacted Benzoic Acid-13C7. Care must be taken to avoid hydrolysis of the benzoyl chloride product back to benzoic acid.

Isotopic Purity and Regiospecificity Verification Methodologies

Verifying the isotopic enrichment and the correct placement of the ¹³C atoms is a critical final step. For this compound, where all seven carbons are labeled, the primary goal is to confirm the isotopic purity—the percentage of molecules that are fully labeled. The two most powerful techniques for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. researchgate.net The molecular weight of unlabeled benzoyl chloride is approximately 140.57 g/mol . Since this compound contains seven ¹³C atoms instead of ¹²C, its molecular weight will be higher by approximately 7 g/mol . MS analysis will show a molecular ion peak corresponding to this higher mass, confirming the incorporation of the stable isotopes. The relative intensities of the isotopic peaks can be used to calculate the isotopic purity with high accuracy. researchgate.netresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a definitive method for confirming the presence and position of carbon-13 atoms. wikipedia.org In a spectrum of this compound, signals corresponding to all seven carbon atoms will be present. The chemical shift of the carbonyl carbon is particularly diagnostic, distinguishing it from the carbonyl signal of the starting Benzoic Acid-13C7. chemicalbook.com Furthermore, the extensive ¹³C-¹³C coupling throughout the molecule would result in complex splitting patterns, providing unambiguous evidence of the full labeling pattern. Proton NMR (¹H NMR) can also be used, as the protons on the aromatic ring will show complex coupling to the adjacent ¹³C atoms. acs.org

Advanced Spectroscopic Characterization and Elucidation Through Carbon 13 Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

A standard proton-decoupled 13C NMR spectrum of natural abundance benzoyl chloride displays seven distinct singlets. In Benzoyl Chloride-13C7, however, the spectrum is profoundly different. Each signal is no longer a singlet but a complex multiplet due to scalar couplings (J-couplings) between adjacent 13C nuclei. This complex splitting, while potentially challenging to interpret in a simple 1D spectrum, contains a wealth of information about the molecule's connectivity.

The chemical shifts (δ) in 13C NMR are highly sensitive to the local electronic environment of each carbon atom. In this compound, the expected chemical shifts are similar to those of the unlabeled compound, but their precise assignment becomes trivial with the aid of 2D NMR techniques enabled by the labeling. spectrabase.comchemicalbook.com The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield due to the strong electron-withdrawing effect of the attached oxygen and chlorine atoms. The aromatic carbons have distinct shifts, with the ipso-carbon (C1, attached to the carbonyl group) being more deshielded than the ortho (C2/C6), meta (C3/C5), and para (C4) carbons. huji.ac.il The electron-withdrawing nature of the benzoyl group influences the chemical shifts of the aromatic ring carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound Based on typical values for unlabeled Benzoyl Chloride.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~168-170Highly deshielded due to electronegative O and Cl atoms.
C1 (ipso)~135-138Quaternary carbon attached to the electron-withdrawing carbonyl group. huji.ac.il
C4 (para)~134-136Influenced by resonance and inductive effects of the carbonyl group.
C2/C6 (ortho)~130-132Affected by the inductive withdrawal of the carbonyl group.
C3/C5 (meta)~128-130Least affected by the substituent, appearing most upfield among aromatic CH.

In natural abundance samples, observing 13C-13C coupling is extremely rare. libretexts.org However, in this compound, these couplings are ubiquitous and provide definitive proof of the carbon skeleton's connectivity.

One-bond couplings (1JCC): These are the largest couplings (typically 50-70 Hz for aromatic carbons) and are observed between directly bonded carbons. acs.org For example, a strong coupling would be seen between the carbonyl carbon and C1, as well as between adjacent aromatic carbons (C1-C2, C2-C3, etc.). The magnitude of 1JC1-C(O) is a sensitive probe of the hybridization and substituent effects at the carbonyl group. acs.orgscispace.com

Two-bond couplings (2JCC): These occur between carbons separated by two bonds (e.g., C1-C3, C2-C4). They are generally smaller than one-bond couplings (typically <10 Hz). researchgate.net

Three-bond couplings (3JCC): These are observed between carbons separated by three bonds (e.g., C1-C4, C(O)-C2). Their magnitude is dependent on the dihedral angle of the coupling path, following a Karplus-type relationship, and can provide conformational information. researchgate.net

Table 2: Typical 13C-13C J-Coupling Constants in Benzoyl Derivatives

Coupling TypeTypical Value (Hz)Application in this compound
1JCC (aromatic)55 - 65Confirms direct C-C bonds within the benzene (B151609) ring.
1JC(ipso)-C(O)55 - 65Confirms the bond between the ring and the carbonyl group. acs.org
2JCC< 10Helps assign meta relationships (e.g., C1 to C3/C5). researchgate.net
3JCC5 - 15Helps assign para relationships (e.g., C1 to C4) and provides conformational data. researchgate.net

The full 13C labeling of this compound makes it an ideal candidate for powerful 2D NMR experiments that are often too insensitive to be practical at natural abundance.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This is the ultimate experiment for determining a carbon skeleton. libretexts.org It exclusively shows correlations between directly bonded 13C atoms (1JCC). nih.govnih.gov For this compound, an INADEQUATE spectrum would allow one to literally "walk" around the molecule, tracing the connectivity from the carbonyl carbon to C1, then from C1 to C2, C2 to C3, and so on, providing an unambiguous assignment of all carbon signals. libretexts.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (1JCH). azom.comlibretexts.org It would be used to definitively link the proton signals of the aromatic ring to their corresponding 13C signals (C2/H2, C3/H3, etc.).

HETCOR (Heteronuclear Correlation): An older, less sensitive alternative to HSQC/HMBC, HETCOR also correlates nuclei of two different elements and could be used to establish C-H connectivities. nih.gov

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. nih.govresearchgate.net For benzoyl derivatives, ssNMR can reveal details about polymorphism (the existence of multiple crystalline forms), molecular packing, and intermolecular interactions. nih.govacs.org

In a solid-state 13C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiment on this compound, the signals are often broader than in solution but can reveal non-equivalence of atoms that appear equivalent in solution due to rapid motion. For example, if the rotation of the phenyl ring is restricted in the crystal lattice, the signals for C2 and C6 (or C3 and C5) may become distinct. Furthermore, ssNMR allows for the measurement of chemical shift anisotropy (CSA), which provides detailed information about the electronic environment and symmetry at each carbon nucleus. acs.org

Dynamic NMR (DNMR) is used to study processes that occur on the NMR timescale, such as conformational changes or chemical exchange. rsc.orgnih.gov In benzoyl chloride, a key dynamic process is the rotation around the single bond connecting the phenyl ring and the carbonyl group. This rotation is subject to an energy barrier due to steric hindrance and the need to break conjugation between the carbonyl group and the aromatic π-system. semanticscholar.orgniscpr.res.in

By performing variable-temperature 13C NMR experiments on this compound, one can monitor the changes in the spectra as the rate of this rotation changes. At low temperatures, the rotation may become slow enough to observe distinct signals for the ortho carbons (C2 vs. C6) and meta carbons (C3 vs. C5). As the temperature is raised, these signals broaden, coalesce into a single peak, and then sharpen again. rsc.org The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.govsemanticscholar.org The 13C labeling provides a significant advantage in sensitivity for these, often time-consuming, experiments.

High-Resolution 13C NMR Spectral Analysis of this compound

Mass Spectrometry (MS) and Isotopic Profiling

Mass spectrometry is a cornerstone technique for analyzing isotopically labeled compounds like this compound. It allows for the determination of molecular weight, confirmation of isotopic enrichment, and elucidation of fragmentation pathways.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Enrichment Verification

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound and verifying the extent of isotopic enrichment. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can determine masses with high precision, often to several decimal places. bioanalysis-zone.com This capability is crucial for distinguishing between molecules with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass is calculated based on the precise masses of the most abundant isotopes of its constituent atoms, including the seven ¹³C atoms. The unlabeled counterpart, benzoyl chloride (C₇H₅ClO), has a monoisotopic mass of approximately 140.002892 Da. chemspider.com The incorporation of seven ¹³C atoms significantly increases the molecular weight. The molecular formula of this compound is ¹³C₇H₅ClO. sinostandards.net

HRMS analysis of this compound would show a molecular ion peak corresponding to its calculated exact mass, thereby confirming the successful incorporation of the seven ¹³C atoms. Furthermore, the high resolution allows for the assessment of isotopic purity by detecting and quantifying any residual unlabeled or partially labeled benzoyl chloride molecules. This verification is critical for the reliability of subsequent quantitative studies that rely on the isotopic label.

Table 1: Theoretical Mass Data for Benzoyl Chloride and Its Isotopologue

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
Benzoyl ChlorideC₇H₅ClO140140.002892 chemspider.com
This compound¹³C₇H₅ClO147147.026419 (calculated)

This table presents the nominal and exact monoisotopic masses for both unlabeled and fully ¹³C-labeled benzoyl chloride.

Tandem Mass Spectrometry (MS/MS) for Labeled Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of ions. In the context of this compound, MS/MS provides valuable insights into the stability of the labeled benzoyl group and helps in identifying derivatized molecules in complex mixtures. nih.govnih.gov

In a typical MS/MS experiment, the molecular ion of this compound is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting mass spectrum of these fragments provides a fingerprint of the molecule's structure.

For benzoylated analytes, a common and abundant fragment ion observed is the benzoyl cation (C₆H₅CO⁺), which has a mass-to-charge ratio (m/z) of 105 for the unlabeled compound. nih.govchromatographyonline.com In the case of analytes derivatized with this compound, this characteristic fragment ion will be shifted by the mass of the incorporated isotopes. For instance, derivatization with ¹³C₆-benzoyl chloride results in a benzoyl fragment with an m/z of 111. chromatographyonline.com This predictable mass shift is a key advantage of using labeled benzoyl chloride, as it allows for the selective detection and identification of derivatized analytes. nih.govnih.gov

The analysis of fragment ions is crucial for structural elucidation. The stability of the labeled benzoyl group under CID conditions ensures that the isotopic label is retained on the characteristic fragment, facilitating its detection. researchgate.net This makes this compound an excellent derivatizing agent for quantitative proteomics and metabolomics studies, where the labeled fragment can be used as a reporter ion. nih.govnih.gov

Table 2: Key Fragment Ions in MS/MS Analysis

PrecursorLabeled Fragment Ionm/z of Unlabeled Fragmentm/z of ¹³C₆-Labeled Fragmentm/z of ¹³C₇-Labeled Fragment
Analyte derivatized with Benzoyl ChlorideBenzoyl cation105111 chromatographyonline.com112

This interactive table shows the expected mass-to-charge ratio (m/z) for the benzoyl cation fragment depending on the isotopic labeling of the derivatizing agent.

Isotope Ratio Mass Spectrometry for Precision Quantification of Labeled Benzoyl Groups

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. nih.gov While HRMS and MS/MS are excellent for identification and structural analysis, IRMS is the gold standard for accurate quantification of isotopic enrichment. nih.govacs.org

In studies utilizing this compound, IRMS can be employed to precisely determine the ¹³C/¹²C ratio in a sample after derivatization. This is particularly useful in metabolic tracer studies where the labeled benzoyl group is used to tag and quantify specific molecules within a biological system. nih.gov By measuring the change in the isotope ratio, researchers can track the metabolic fate of the labeled compound. eurisotop.com

The process typically involves the combustion of the derivatized sample to convert the organic carbon into CO₂ gas. researchgate.net This gas is then introduced into the IRMS instrument, which separates the different isotopic forms of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) and measures their respective ion currents. nih.gov The high precision of IRMS allows for the detection of very small changes in isotopic abundance, making it a highly sensitive technique for quantitative analysis. acs.org

However, for highly enriched samples, the precision of traditional IRMS can be affected by the high abundance of the heavier isotope. acs.org In such cases, alternative techniques or modified IRMS methods may be necessary to ensure accurate quantification. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation Using Benzoyl Chloride 13c7

Elucidation of Acylation Reaction Mechanisms

The use of Benzoyl Chloride-13C7 is instrumental in clarifying the step-by-step processes of various acylation reactions. By tracking the 13C-labeled carbon atoms, researchers can distinguish between proposed mechanisms and gain a deeper understanding of reaction dynamics.

Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds with aromatic compounds, has been extensively studied using carbon-13 labeled reagents like this compound. iitk.ac.inmasterorganicchemistry.comsigmaaldrich.com These studies have been crucial in confirming the sequence of events at a molecular level.

A key aspect of the Friedel-Crafts acylation is the generation of a highly reactive electrophile, the acylium ion. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which interacts with the acyl chloride. iitk.ac.inmasterorganicchemistry.com

The generally accepted mechanism involves the Lewis acid coordinating to the chlorine atom of the benzoyl chloride. sigmaaldrich.com This coordination weakens the carbon-chlorine bond, facilitating its cleavage to form the acylium ion (C₆H₅CO⁺). sigmaaldrich.compearson.com The presence of the 13C label within the acyl group allows for its unambiguous detection and characterization using techniques like NMR spectroscopy, confirming its formation and subsequent reaction with the aromatic substrate. The acylium ion is resonance-stabilized, which helps to prevent the rearrangements that are often observed in Friedel-Crafts alkylation reactions. sigmaaldrich.comyoutube.com

The reaction proceeds through an electrophilic aromatic substitution where the acylium ion is attacked by the electron-rich aromatic ring. iitk.ac.in This leads to the formation of a Wheland intermediate (also known as an arenium ion), which then loses a proton to regenerate the aromaticity of the ring and yield the final ketone product. researchgate.net

Table 1: Key Steps in Acylium Ion Formation

StepDescription
1. Complex Formation The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of this compound. sigmaaldrich.com
2. Ionization The C-Cl bond breaks, leading to the formation of the 13C-labeled acylium ion and a complex anion (e.g., AlCl₄⁻). sigmaaldrich.com
3. Resonance Stabilization The positive charge on the acylium ion is delocalized between the carbonyl carbon and oxygen, enhancing its stability. sigmaaldrich.comyoutube.com

The position at which the acyl group attaches to the aromatic ring (regioselectivity) is a critical aspect of Friedel-Crafts acylation. The use of this compound allows for precise determination of the product distribution in reactions with substituted aromatic compounds.

For instance, in the acylation of substituted benzenes, the directing effects of the existing substituents can be quantitatively assessed by analyzing the ratios of ortho, meta, and para isomers formed. The distinct NMR signal of the 13C-labeled carbonyl group in each isomer provides a clear and direct method for this analysis. Studies on the acylation of nitrogen heterocycles have shown that the regioselectivity can be controlled by the choice of protecting groups on the nitrogen atom and the size of the ring. rsc.org Similarly, in the acylation of anisole (B1667542) with benzoyl chloride, high selectivity for the para-substituted product (4-methoxyacetophenone) can be achieved. nih.gov

While traditional Friedel-Crafts acylation does not typically create new stereocenters on the aromatic ring itself, the principles of using labeled reagents can be extended to understand stereoselectivity in more complex systems where chiral substrates or catalysts are involved.

Lewis acids are indispensable in Friedel-Crafts acylation for activating the acyl chloride. iitk.ac.inmasterorganicchemistry.com The strength and nature of the Lewis acid can significantly impact the reaction rate and outcome. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅). researchgate.netresearchgate.net

The catalytic cycle begins with the Lewis acid abstracting the chloride from this compound to generate the acylium ion. After the electrophilic attack on the aromatic ring and subsequent deprotonation, the catalyst is regenerated, although in practice it often forms a complex with the ketone product and needs to be liberated during workup. youtube.com

Research has explored various Lewis acids to optimize reaction conditions. For example, studies have compared the catalytic activity of AlCl₃ and FeCl₃ in the benzoylation of benzene (B151609), showing that factors like temperature and catalyst ratio are crucial. researchgate.net Other studies have investigated the use of solid acid catalysts, such as zeolites, as more environmentally friendly alternatives to traditional Lewis acids. nih.gov The use of this compound in such studies helps in quantifying catalyst efficiency and understanding the subtle differences in their mechanisms of action.

Table 2: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidRelative Activity (Benzoylation at 25°C)Notes
SbCl₅1300Highly active catalyst. researchgate.net
FeCl₃570Moderately active and can be used at higher temperatures for less reactive substrates. researchgate.net
GaCl₂500---
AlCl₃1Commonly used, but often required in stoichiometric amounts. masterorganicchemistry.comresearchgate.net
SnCl₄1/350Less active than AlCl₃. researchgate.net
BCl₃1/1600---
SbCl₃Very small---

This compound is also a valuable tool for studying the mechanisms of N-acylation (acylation of amines) and O-acylation (acylation of alcohols and phenols). organic-chemistry.orglew.ro These reactions typically proceed through a nucleophilic addition-elimination mechanism. docbrown.infolibretexts.org

In N-acylation, the lone pair of electrons on the nitrogen atom of an amine attacks the 13C-labeled carbonyl carbon of benzoyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen to yield the corresponding amide. libretexts.org The 13C label allows for easy tracking of the benzoyl group's transfer and can help in kinetic studies to determine the rate-determining step.

Similarly, in O-acylation, an alcohol or phenol (B47542) acts as the nucleophile. The reaction with phenols, often carried out under Schotten-Baumann conditions (in the presence of a base), is facilitated by the formation of a more nucleophilic phenoxide ion. docbrown.info Phase transfer catalysts can also be employed to enhance the reaction rate between the phenoxide and benzoyl chloride in a biphasic system. lew.ro Isotopic labeling helps in elucidating the role of the catalyst and the reaction intermediates.

While acyl chlorides are typically used as electrophiles, recent research has explored their role as precursors for acyl radicals. chemrxiv.org Visible light-mediated photoredox catalysis has enabled the generation of acyl radicals from acyl chlorides, which can then participate in novel transformations. chemrxiv.org

For instance, a recently developed method involves the 1,3-acylative chlorination of cyclopropanes using benzoyl chloride as a bifunctional reagent in the presence of an N-heterocyclic carbene (NHC) catalyst and a photocatalyst. chemrxiv.org In this process, the benzoyl chloride serves as both an acyl radical precursor and a source of chlorine.

Mechanistic investigations using radical scavengers like TEMPO have provided evidence for the involvement of a free radical intermediate. chemrxiv.org The use of this compound in such studies would be invaluable for confirming the fate of the acyl group and for distinguishing between different possible radical pathways. For example, it could help to verify whether the reaction proceeds via an acyl radical addition followed by a chlorine atom transfer. Kinetic isotope effect studies using 13C-labeled compounds can also provide quantitative information about bond-forming and bond-breaking steps in the rate-limiting transition state.

Friedel-Crafts Acylation Studies with Carbon-13 Labeled Reagents

Substitution and Addition-Elimination Reaction Mechanisms

Nucleophilic acyl substitution is the most fundamental reaction of acyl chlorides. pearson.compearson.com The process is generally understood to occur via a two-step addition-elimination mechanism. libretexts.orgtaylorandfrancis.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate. libretexts.org In the second step, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orgtaylorandfrancis.com

The use of this compound is instrumental in confirming this pathway. By monitoring the reaction with ¹³C NMR spectroscopy, the signal corresponding to the sp²-hybridized carbonyl carbon of the starting material can be observed to disappear, while a new signal in the sp³-hybridized region appears, confirming the formation of the tetrahedral intermediate. Subsequently, this intermediate's signal vanishes as the signal for the sp²-hybridized carbonyl carbon of the final product emerges. This provides direct evidence for the proposed mechanism, which would be difficult to obtain without isotopic labeling. Furthermore, using ¹³C₆-labeled benzoyl chloride to create isotope-labeled internal standards allows for precise quantification and improved sensitivity in complex biological samples via LC-MS/MS. chromatographyonline.comnih.govacs.org

Catalytic hydrotrifluoromethylation and chloroacylation represent advanced methods for the functionalization of unsaturated systems, though they proceed via distinct mechanisms.

Catalytic Hydrotrifluoromethylation is a process that adds a trifluoromethyl (CF₃) group and a hydrogen atom across a double bond. researchgate.netacs.org Many modern methods achieve this via photoredox catalysis, where a photocatalyst, upon irradiation, generates a CF₃ radical from a suitable source like the Umemoto or Langlois reagent. researchgate.netbeilstein-journals.org This radical then adds to an alkene. The resulting carbon-centered radical subsequently abstracts a hydrogen atom to complete the hydrotrifluoromethylation. nih.gov While this compound is not directly involved in this specific transformation, the principles of using labeled substrates to follow reaction pathways are broadly applicable in radical chemistry.

Chloroacylation , conversely, involves the simultaneous addition of a chlorine atom and an acyl group. Mechanistic studies on related reactions, such as the borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols, show a domino reaction pathway. nih.govacs.org Here, the catalyst activates the substrate for a sequential epoxide ring-opening by a chloride nucleophile, followed by O-acylation with an aroyl chloride. nih.gov In such a system, employing this compound would allow researchers to definitively track the acyl group transfer step. Computational models suggest the benzoylation step can proceed via a concerted Sₙ2-type mechanism. acs.org In other systems, like the copper-photocatalyzed chloroacylation of alkenes, the mechanism involves the generation of an aroyl radical from benzoyl chloride, which adds to the alkene, followed by a chlorine atom transfer. chemrxiv.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step (RDS) of a reaction by comparing the reaction rates of molecules with light versus heavy isotopes. wikipedia.org A ¹³C KIE is the ratio of the rate constant of the ¹²C-containing reactant to that of the ¹³C-containing reactant (k₁₂/k₁₃). A KIE value significantly greater than 1 (a "normal" KIE) indicates that the bond to the labeled carbon is being broken or significantly altered in the transition state of the RDS. wikipedia.orgnih.gov

In the context of benzoylation reactions, measuring the KIE at the carbonyl carbon of this compound can distinguish between different mechanistic possibilities. For example, in a nucleophilic acyl substitution, a significant ¹³C KIE would be expected if the nucleophilic attack on the carbonyl carbon is the rate-limiting step, as the hybridization changes from sp² to sp³. elsevierpure.comharvard.edu Conversely, if the departure of the leaving group were rate-limiting, the KIE might be smaller.

Recent advancements in NMR spectroscopy allow for the sensitive measurement of ¹³C KIEs at natural abundance, reducing the need for fully labeled substrates in some cases, though enriched materials like this compound provide much stronger and clearer signals for analysis. nih.govharvard.edu

Table 1: Interpreting Hypothetical ¹³C KIE Values in Benzoylation Reactions

Reaction Step InvestigatedLabeled PositionHypothetical k₁₂/k₁₃Mechanistic Implication
Nucleophilic AttackCarbonyl Carbon1.04Bonding to the carbonyl carbon is changing in the RDS; consistent with rate-limiting nucleophilic addition.
C-Cl Bond CleavageCarbonyl Carbon~1.00C-Cl bond cleavage occurs after the RDS; consistent with a fast elimination step.
Friedel-Crafts AcylationCarbonyl Carbon1.05Formation of the acylium ion or its attack on the aromatic ring is part of the RDS.

Solvent Effects and Supramolecular Catalysis in Benzoylation Reactions

The reaction environment, including the solvent and the presence of catalytic hosts, can profoundly influence the mechanism and outcome of benzoylation reactions.

Solvent Effects: The rate and mechanism of benzoylation can be highly dependent on the solvent used. rsc.orgprimescholars.com Studies on the solvolysis of benzoyl chlorides have shown that mechanisms can vary from a limiting Sₙ1 pathway in highly ionizing solvents to an Sₙ2 mechanism with significant nucleophilic solvent participation in others. scirp.org In Friedel-Crafts benzoylation, solvent choice can impact not only the reaction rate but also the isomer distribution of the products, which is attributed to differential solvation of the intermediate sigma-complexes. rsc.orgacs.orgacs.org The use of this compound in these studies would enable precise tracking of product formation under different solvent conditions, helping to correlate solvent properties with specific mechanistic pathways.

Supramolecular Catalysis: Confining reactants within the cavity of a supramolecular host can lead to remarkable changes in reactivity and selectivity. The hexameric resorcinarene (B1253557) capsule is one such host that can catalyze the Friedel-Crafts benzoylation of substrates like N-methylpyrrole. acs.orgresearchgate.netacs.org Within the capsule's confined space, bridged water molecules activate the benzoyl chloride by forming hydrogen bonds with the carbonyl oxygen and the chlorine atom. acs.orgresearchgate.net This polarization of the C-Cl bond facilitates the reaction. Quantum mechanical calculations suggest that inside the capsule, the reaction proceeds through a concerted Sₙ2-like mechanism. researchgate.netacs.org The encapsulation also exerts steric control, influencing the regioselectivity of the benzoylation, with different substituted benzoyl chlorides giving different product ratios. acs.org

Table 2: Regioselectivity in Friedel-Crafts Benzoylation of N-Methylpyrrole within a Resorcinarene Capsule

Benzoyl Chloride SubstituentProduct Yield (%)β/α Isomer Ratio
p-CF₃9950/50
p-Br-40/60
p-tBu-40/60
p-MeO-30/70
p-NO₂990/100 (α only)
Data adapted from studies on supramolecular catalysis. acs.orgresearchgate.net

Applications in Advanced Organic Synthesis and Reagent Development

Benzoyl Chloride-13C7 as a Building Block for the Synthesis of Complex Labeled Molecules

The high reactivity of the acyl chloride functional group makes this compound an ideal starting material for the synthesis of a wide array of isotopically labeled compounds. chemicalbook.comwikipedia.org This allows researchers to precisely track the fate of the benzoyl moiety through complex reaction sequences and biological pathways.

This compound is a versatile reagent for the straightforward synthesis of various 13C-labeled benzoic acid derivatives. As a typical acyl chloride, it readily reacts with nucleophiles like alcohols, phenols, and amines to form the corresponding labeled esters and amides in high yield. wikipedia.orgunacademy.com These reactions, often performed under mild conditions, provide direct access to compounds where the benzoyl group is fully labeled with 13C.

For instance, the reaction with water hydrolyzes the compound to produce Benzoic Acid-13C7. wikipedia.orgbyjus.com This labeled benzoic acid can then be used in further synthetic steps. A notable application is the synthesis of 13C12-Benzoyl Peroxide, which proceeds through a 13C-labeled benzoyl chloride intermediate. lookchem.com This peroxide is a common initiator in polymer chemistry, and the isotopic labeling allows for detailed investigation of polymerization initiation mechanisms by 13C NMR spectroscopy. lookchem.com

ReactantProduct ClassSpecific Product ExampleReaction Type
Alcohol (e.g., Ethanol)EsterEthyl Benzoate-13C7Esterification
Amine (e.g., Piperidine)AmideBenzoylpiperidine-13C7Amidation (Schotten-Baumann Reaction) orgsyn.org
WaterCarboxylic AcidBenzoic Acid-13C7Hydrolysis byjus.com
Aromatic Compound (e.g., Benzene)KetoneBenzophenone-13C7Friedel-Crafts Acylation wikipedia.org
Hydrogen Peroxide / NaOHPeroxideBenzoyl Peroxide-13C14Peroxidation wikipedia.orglookchem.com

The benzoyl group is a structural component in numerous pharmaceuticals and agrochemicals. chemicalbook.comvynova-group.com The synthesis of these compounds using this compound provides isotopically labeled versions essential for drug development and environmental science. These labeled molecules are invaluable for pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

For example, benzoyl chloride derivatives are precursors to the local anesthetic procaine (B135) and the insecticide Isoxathion. chemicalbook.comwikipedia.org By using this compound in their synthesis, fully labeled analogues can be created. These labeled compounds can then be used as internal standards for quantitative analysis in complex biological matrices by mass spectrometry or to elucidate metabolic pathways by identifying mass-shifted metabolites. medchemexpress.com

Compound ClassExampleApplication AreaRationale for 13C7-Labeling
Local AnestheticsProcaine (via 4-aminobenzoyl group)PharmaceuticalsMetabolic pathway elucidation, quantitative bioanalysis. wikipedia.org
InsecticidesIsoxathionAgrochemicalsEnvironmental fate studies, residue analysis, metabolic studies in target and non-target organisms. chemicalbook.com
Polymer InitiatorsBenzoyl PeroxidePolymer ChemistryMechanistic studies of polymerization initiation. chemicalbook.comlookchem.com
Dyes and PigmentsVariousMaterials ScienceDegradation pathway analysis. chemicalbook.comvynova-group.com

Many complex natural products contain benzoyl or benzoate (B1203000) ester functionalities. The total synthesis of these molecules or their analogues using this compound offers a direct method for incorporating a stable isotopic label. This labeling is a powerful strategy for structural elucidation using 2D NMR techniques, where the 13C-labeled carbons provide crucial long-range correlation signals. Furthermore, isotopically labeled natural products can be used as probes to study their biological mode of action, identify binding partners, or investigate their biosynthetic pathways in living organisms.

Development of Novel Catalytic Systems for Specific Benzoylation Reactions

Traditional benzoylation methods often rely on stoichiometric amounts of reagents. unacademy.com Modern organic synthesis focuses on developing more efficient and sustainable catalytic systems. Research in this area includes amine-catalyzed esterifications and advanced photoredox-catalyzed reactions. nih.govacs.orgresearchgate.net

This compound is a critical tool for investigating the mechanisms of these novel catalytic reactions. By tracking the 13C-labeled benzoyl group, chemists can gain insights into the catalytic cycle, identify key intermediates, and understand the role of the catalyst. For example, in a proposed catalytic cycle, the formation of a labeled acyl-catalyst intermediate could be confirmed and characterized using 13C NMR or mass spectrometry, providing direct evidence for the proposed mechanism. This detailed understanding is essential for optimizing catalyst performance and expanding the scope of the reaction.

Catalytic SystemReaction TypeRole of this compound
Amine Catalysis (e.g., DABCO)EsterificationMechanistic studies to distinguish between nucleophilic and general base catalysis pathways by tracking the labeled benzoyl group. researchgate.net
N-Heterocyclic Carbene (NHC) / Photoredox CatalysisFluoroaroylation of BenzofuransTo synthesize labeled aroyl fluoride (B91410) reagents for mechanistic investigation of the radical/radical cation cross-coupling step. nih.govacs.org
Copper CatalysisBenzoyloxy-trifluoromethylation of AlkenesTo prepare labeled reagents to study the formation and reactivity of organocopper intermediates in the catalytic cycle. beilstein-journals.org

Design of Bifunctional Reagents Exploiting the Benzoyl Moiety

A frontier in synthetic methodology is the design of bifunctional reagents that can introduce multiple functional groups in a single, atom-economical step. researchgate.netsciengine.com The benzoyl group is a key component in several such advanced reagents. This compound serves as the ideal precursor for synthesizing isotopically labeled versions of these complex reagents, which is crucial for unraveling their often-intricate reaction mechanisms.

For example, N-benzoyloxyamides have been developed as bifunctional reagents for the photoredox-mediated amido-oxygenation of alkenes. researchgate.net In this reaction, the reagent acts as a source for both an amidyl radical and an internal oxygen nucleophile. Synthesizing the N-benzoyloxyamide with a 13C7-labeled benzoyl group would allow researchers to definitively trace the origin of the oxygen atom in the final product and study the cleavage of the N-O bond, confirming the proposed bifunctional reactivity. Similarly, aroyl fluorides have been used as bifunctional reagents that incorporate both the aroyl moiety and a fluoride atom into a substrate. nih.govacs.org Using a labeled version would help elucidate the mechanism of this dual functionalization.

Bifunctional Reagent ClassTransformation AchievedUtility of 13C7-Labeling
Aroyl FluoridesDearomatizing FluoroaroylationTo track the aroyl group and confirm its incorporation in radical/radical cation cross-coupling mechanisms. nih.govacs.org
N-BenzoyloxyamidesPhotocatalytic Amidative Dual Functionalization of AlkenesTo trace the benzoyloxy group and elucidate the mechanism of N-O bond cleavage and oxygen transfer. researchgate.net
Benzothiazolines with Benzoyl GroupsHydroacylation of AlkenesTo investigate the generation and transfer of the benzoyl radical under thermal or photoinduced conditions. researchgate.netmdpi.com
Oxime EstersVicinal Carboimination of AlkenesTo synthesize labeled reagents that generate both alkyl and iminyl radicals, allowing for mechanistic studies of the radical cascade. researchgate.net

Analytical and Tracing Applications in Research Contexts

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a given analytical method. Benzoyl Chloride-13C7 is employed as a derivatizing agent to improve the detection and quantification of a wide range of small molecules in complex biological samples. The process, known as benzoylation, involves the reaction of benzoyl chloride with specific functional groups, such as primary and secondary amines, phenols, and some alcohols.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development Using Labeled Benzoyl Chloride for Derivatization

The use of this compound in conjunction with High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has led to the development of robust and sensitive analytical methods. Derivatization with benzoyl chloride offers several advantages for LC-MS/MS analysis. The reaction is rapid, often completing in seconds at room temperature, and the resulting benzoylated products are stable. This derivatization increases the hydrophobicity of polar analytes, which improves their retention and separation on commonly used reversed-phase chromatography columns.

Researchers have developed targeted methods capable of analyzing a large number of neurologically relevant compounds from a single sample. For instance, a widely targeted metabolomic assay was developed for 70 neurochemicals, including catecholamines, indoleamines, and amino acids, in diverse biological matrices like rat microdialysate, human cerebrospinal fluid (CSF), and human serum. This method demonstrates the broad versatility and robustness of benzoyl chloride derivatization in complex sample analysis. The total analysis time for these 70 compounds can be as short as 33 minutes, with limits of detection for most analytes falling below 10 nM.

Table 1: Examples of Compound Classes Derivatized by Benzoyl Chloride for LC-MS/MS Analysis

Compound Class Examples Applicable Biological Matrix
Catecholamines Dopamine (B1211576), Norepinephrine Microdialysate, CSF, Serum
Indoleamines Serotonin Microdialysate, CSF, Serum
Amino Acids GABA, Glutamate Microdialysate, CSF, Serum
Polyamines Putrescine, Spermidine Fly Tissue Homogenate
Trace Amines Phenylethylamine Human Serum
Alcohols Steroids, Sugars Plasma, CSF

Generation of Stable-Isotope Labeled Internal Standards for Quantitative Analysis in Targeted Metabolomics and Neurochemical Profiling

One of the most significant applications of this compound is in the creation of stable-isotope labeled internal standards (SIL-IS). In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the precise quantification of an analyte. An ideal internal standard is chemically identical to the analyte but has a different mass, which is precisely what this compound facilitates.

By derivatizing a pure standard of the target analyte with this compound, a heavy-labeled version of the derivatized analyte is created. This SIL-IS can then be added to the biological sample before it is derivatized with "light" (unlabeled) benzoyl chloride. Because the SIL-IS and the native analyte have identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency), any sample loss or variation during sample preparation and analysis affects both equally. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the SIL-IS is measured by the mass spectrometer.

The commercial availability of 13C-labeled benzoyl chloride provides a convenient and cost-effective way to generate a unique internal standard for every analyte of interest, significantly improving the reliability and repeatability of quantitative methods. This approach is crucial in targeted metabolomics and neurochemical profiling, where accurate concentration measurements are essential for understanding physiological and pathological processes.

Table 2: Performance Metrics for Neurochemical Analysis Using Benzoyl Chloride Derivatization and SIL-IS

Analyte Class Limit of Detection (LOD) Range Sample Volume Relative Standard Deviation (RSD)
Monoamine Neurotransmitters 0.03–0.2 nM 5 µL < 7%
Monoamine Metabolites 0.05–11 nM 5 µL < 7%
Amino Acids 2–250 nM 5 µL < 7%
Acetylcholine (B1216132) 0.5 nM 5 µL < 7%
Histamine 2 nM 5 µL < 7%

Optimization of Chromatographic Separation and Ionization Efficiency with Labeled Derivatives

Derivatization with this compound not only aids in quantification but also fundamentally improves the chromatographic and mass spectrometric properties of analytes. Many important biological molecules, such as neurotransmitters, are highly polar and exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Benzoylation attaches a nonpolar benzoyl group to these molecules, increasing their hydrophobicity and thus enhancing their retention and separation on RPLC columns. This allows for better resolution of structurally similar compounds and reduces matrix effects by separating them from other interfering substances in the sample.

Even very polar compounds like dopamine can be well-retained after benzoylation, enabling more effective chromatographic gradients and shorter analysis times. For example, some methods have achieved the separation of 17 different analytes in just 8 minutes.

Furthermore, the addition of the benzoyl group can enhance the ionization efficiency of certain analytes in the mass spectrometer's ion source, leading to increased signal intensity and lower detection limits. The benzoyl group itself is also easily fragmented during tandem mass spectrometry (MS/MS), which aids in the structural confirmation and selective detection of the derivatized analytes.

Isotopic Tracing in Biochemical Pathways and Metabolic Studies (e.g., in vivo neurochemical monitoring)

While this compound is primarily used to create internal standards for quantification, this application is central to in vivo studies that trace dynamic changes in biochemical pathways. In the context of neurochemical monitoring, microdialysis is often used to sample the extracellular fluid of specific brain regions in living animals. These microdialysate samples contain low concentrations of neurotransmitters that change in response to behavior, disease, or drug administration.

By using the derivatization method coupled with SIL-IS generated from this compound, researchers can accurately quantify these rapid fluctuations in neurotransmitter levels. This provides a high-temporal-resolution window into brain chemistry. For example, this technique has been used to monitor neurotransmitter concentrations every 60 seconds in the medial prefrontal cortex of a rat following the administration of an acetylcholine esterase inhibitor. The results revealed a selective increase in acetylcholine, which in turn controlled the level of cortical glutamate. This demonstrates how the precise quantification enabled by this compound is instrumental in tracing the real-time functional relationships between different neurochemical systems in vivo.

Environmental Research and Degradation Studies Utilizing Isotopic Tracers

The principles that make this compound valuable in biomedical research are also applicable to environmental science. The derivatization technique can be applied to environmental samples, such as seawater or culture media, to quantify amine- and alcohol-containing metabolites. nsf.govacs.org A method pairing benzoyl chloride derivatization with SIL-IS produced from 13C6-labeled benzoyl chloride has been optimized for analyzing 73 common metabolites in saline samples, achieving detection limits in the picomolar to nanomolar range. nsf.govacs.org

In broader environmental studies, stable isotopes are used as tracers to track the sources and fate of pollutants and to study degradation pathways. thermofisher.comhutton.ac.uknih.gov Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the isotopic composition of individual contaminants to determine their origin or the extent of their degradation. copernicus.orgresearchgate.net While direct application of this compound as a tracer that is itself degraded is not a primary use, its role in derivatization is key. It enables the sensitive and accurate measurement of various environmental contaminants or their degradation byproducts that contain amine or hydroxyl groups. By creating isotope-labeled internal standards, the method ensures reliable quantification of these target compounds in complex environmental matrices like water and soil, which is a critical step in monitoring pollution and bioremediation efforts. nsf.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Benzoyl Chloride 13c7 Reactivity

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods are fundamental to elucidating the intricate pathways of chemical reactions. For Benzoyl Chloride-13C7, QM studies are crucial for mapping the potential energy surface of its reactions, such as Friedel-Crafts acylations or nucleophilic acyl substitution. These calculations can identify and characterize the structures of transition states—the high-energy intermediates that govern reaction rates.

For instance, in a Friedel-Crafts benzoylation reaction, QM investigations can model the step-by-step process, including the formation of the acylium ion or the concerted SN2-like mechanism where a nucleophile attacks the carbonyl carbon. nih.gov A study on the benzoylation of N-methylpyrrole using a resorcinarene (B1253557) capsule as a catalyst employed QM calculations to reveal a bimolecular concerted SN2 mechanism. nih.gov This was supported by H-bonding interactions between water molecules, the leaving chloride ion, and the carbonyl group. nih.gov The calculations showed an activation energy of 25.29 kcal/mol for the transition state leading to the Wheland intermediate. nih.gov While these studies are often performed on the unlabeled compound, the mechanistic pathways are directly transferable to the 13C7 isotopologue, as the electronic potential energy surface is independent of atomic mass.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach for studying reactions in large systems like enzymes or in solution. bath.ac.ukmpg.de In this framework, the reacting core, including this compound and the nucleophile, is treated with a high-level QM method, while the surrounding solvent or protein environment is described by a more computationally efficient MM force field. mpg.de This allows for the investigation of environmental effects on the reaction mechanism and transition state stabilization. bath.ac.ukmpg.de

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and reactivity of molecules. By calculating properties such as electron density, orbital energies, and electrostatic potential, DFT provides a quantitative basis for understanding where and how a molecule will react. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or aug-cc-pVDZ, are instrumental. researchgate.netacs.org

DFT calculations can determine the partial atomic charges on each atom. In this compound, the carbonyl carbon atom bears a significant partial positive charge, identifying it as the primary electrophilic site for nucleophilic attack. The chlorine and oxygen atoms are, conversely, electron-rich. These charge distributions are key predictors of the molecule's reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map visually represents the electronic distribution. For benzoyl chloride, MEP analysis reveals electron-deficient regions (blue) around the carbonyl carbon, indicating susceptibility to nucleophilic attack, and electron-rich regions (red) around the carbonyl oxygen and chlorine atom, which are sites for electrophilic or hydrogen-bonding interactions. dergipark.org.tr

Furthermore, DFT is used to calculate global reactivity descriptors, which provide insight into the molecule's stability and reactivity. While specific values for this compound are not published, representative data for related systems illustrate the utility of these calculations.

Calculated PropertyTypical Predicted Value/ObservationSignificance for Reactivity
Mulliken Charge on Carbonyl Carbon (C=O)Highly positiveIndicates a strong electrophilic center, prone to nucleophilic attack.
Dipole Moment (µ)~3-4 DebyeA high dipole moment suggests a polar molecule, influencing solubility and interactions with polar reagents and solvents.
HOMO-LUMO Energy Gap (ΔE)Relatively largeA larger gap generally indicates higher kinetic stability and lower reactivity. The specific value is crucial for predicting reaction rates with specific nucleophiles.

Molecular Dynamics Simulations to Investigate Reaction Pathways and Solvent Interactions

While QM and DFT methods are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes over time. researchgate.netnih.gov For this compound, MD simulations can model its behavior in a realistic solvent environment, revealing how solvent molecules influence reactivity. sparkl.mefrontiersin.org

In an MD simulation, the system (e.g., one this compound molecule surrounded by hundreds of water or organic solvent molecules) is allowed to evolve over time according to the laws of classical mechanics. nih.gov The forces between atoms are calculated using a force field. This approach can illuminate several key aspects of a reaction:

Solvation Structure: MD simulations show how solvent molecules arrange themselves around the solute. Protic solvents, for example, can form hydrogen bonds with the carbonyl oxygen of this compound, stabilizing the ground state and potentially influencing the transition state energy. acs.org

Reaction Pathways: By using advanced techniques like QM/MM MD, it is possible to simulate the entire reaction event, including bond breaking and formation. acs.orgnih.gov This can reveal dynamic effects that are not apparent from static calculations, such as the role of specific solvent molecule motions in facilitating the reaction.

Transport Properties: MD can be used to calculate properties like diffusion coefficients, which are important for understanding how quickly reactants can come together in solution to react. nih.gov

Studies have shown that even single solvent molecules can profoundly affect the dynamics and mechanisms of substitution reactions, highlighting the importance of explicit solvent models in computational studies. nih.gov

Frontier Molecular Orbital (FMO) Analysis of Reactant and Intermediate Interactions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net This analysis is a powerful predictive tool in the study of this compound's reactions.

In a typical nucleophilic acyl substitution, the reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of this compound. dergipark.org.tr

LUMO of this compound: Computational analysis shows that the LUMO is primarily localized on the carbonyl group, with a large coefficient on the carbonyl carbon atom. This confirms that the carbonyl carbon is the most electron-accepting site and the center of electrophilicity.

HOMO of the Nucleophile: The HOMO of the reacting nucleophile (e.g., an amine or an alcohol) is typically localized on the lone pair of electrons of the heteroatom (e.g., nitrogen or oxygen).

The energy gap between the nucleophile's HOMO and this compound's LUMO is a critical factor. dergipark.org.tr A smaller energy gap indicates a stronger interaction and generally corresponds to a faster reaction. FMO analysis can explain the regioselectivity in reactions like the Friedel-Crafts benzoylation of N-methylpyrrole, where electronic control dictates the preferred site of attack. nih.gov

ReactantOrbitalCalculated Energy (Illustrative)Role in Reaction
This compoundLUMO~ -1.5 eVElectron Acceptor (Electrophile)
Ammonia (Nucleophile)HOMO~ -10.8 eVElectron Donor (Nucleophile)
Interaction ΔE (LUMO-HOMO)~ 9.3 eVGoverns reaction feasibility and rate.

Computational Prediction of Isotopic Effects on Reaction Kinetics and Thermodynamics

The substitution of ¹²C with ¹³C in this compound introduces subtle but computationally predictable effects on its reaction kinetics and thermodynamics, known as kinetic isotope effects (KIEs). nih.gov KIEs are a powerful tool for elucidating reaction mechanisms, as they are sensitive to changes in bonding at the isotopically labeled position during the rate-determining step of a reaction. researchgate.netharvard.edu

The theoretical basis for the KIE lies in the effect of isotopic mass on molecular vibrational frequencies. According to the harmonic oscillator model, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. A heavier isotope like ¹³C results in lower vibrational frequencies and, consequently, a lower zero-point vibrational energy (ZPVE) compared to ¹²C.

If a C-Cl or C=O bond in this compound is broken or weakened in the transition state of the rate-determining step, the vibrational modes associated with that bond will change. This leads to a difference in the activation energy for the ¹³C and ¹²C isotopologues, resulting in a measurable KIE (k₁₂/k₁₃).

Primary KIE: If the labeled carbon atom is directly involved in bond-breaking or bond-making in the rate-determining step, a primary KIE is expected. For SN2 reactions, theoretical calculations suggest that ¹²C/¹³C KIEs are often large. acs.org

Secondary KIE: If the bonding at the labeled carbon changes due to rehybridization (e.g., sp² to sp³) but no bonds are broken, a smaller secondary KIE may be observed.

DFT calculations are widely used to predict KIEs by computing the vibrational frequencies of the reactant and transition state for both isotopologues. rsc.orgrsc.org While experimental KIE data for this compound is scarce, computational models provide a robust framework for its prediction.

Vibrational ModeCalculated Frequency (¹²C) (cm⁻¹)Calculated Frequency (¹³C₇) (cm⁻¹)Predicted KIE (k₁₂/k₁₃)
C=O Stretch~1780~1735~1.03 - 1.05 (for a mechanism where C-Cl bond cleavage is rate-determining)
C-Cl Stretch~880~860

Note: The frequency and KIE values are illustrative, based on general principles and data for similar compounds, to demonstrate the expected effect of ¹³C substitution.

Future Directions and Emerging Research Avenues

Integration with Advanced Hybrid Spectroscopic and Chromatographic Platforms

The future of Benzoyl Chloride-13C7 lies in its synergy with increasingly sophisticated analytical instrumentation. The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of complex mixtures. mdpi.com The use of isotopically labeled compounds like this compound in conjunction with these platforms allows for more confident identification and quantification of target analytes. For instance, the distinct mass shift introduced by the 13C7-label provides a clear signature for derivatized molecules, facilitating their detection even in complex biological or environmental matrices. nih.gov

Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS adds another dimension of separation, enhancing the ability to resolve isomeric and isobaric compounds. This is particularly valuable when analyzing the products of benzoylation reactions in intricate biological samples, where numerous structurally similar molecules may be present. The combination of these advanced techniques will enable more precise and comprehensive studies of metabolic pathways and environmental fate of various compounds.

Exploration of Novel Catalytic Systems for Selective Labeled Benzoylation

The development of new and more efficient catalytic systems is crucial for expanding the applications of this compound. Research is ongoing to discover catalysts that offer higher regioselectivity and stereoselectivity in benzoylation reactions. nih.govmdpi.comacs.org This is particularly important in carbohydrate chemistry and the synthesis of complex natural products, where selective protection of hydroxyl groups is a key challenge. nih.govmdpi.comacs.org

Recent studies have explored the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (B28879) (DMAP), as well as metal-based catalysts like those involving iron(III) chloride, to achieve regioselective benzoylation under mild conditions. nih.govmdpi.com The development of chiral catalysts that can differentiate between enantiomers or diastereomers during labeled benzoylation will open up new avenues for stereoselective isotopic labeling. researchwithrutgers.comuni-giessen.de Moreover, amyloid-based catalysts are being investigated for their potential in substrate-selective N-benzoylation reactions. researchgate.net

Catalyst TypeExampleApplicationReference
Organocatalyst1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Regioselective benzoylation of diols and carbohydrates mdpi.com
Metal-basedIron(III) chloride (FeCl3)Regioselective benzoylation of diols and glycosides nih.gov
Dual Catalyst SystemAmide-thiourea catalyst and DMAPKinetic resolution of amines via benzoylation researchwithrutgers.comuni-giessen.de
Amyloid-basedAc-Asn-Phe-Gly-Ala-Ile-Leu-NH2 (NL6) derived peptideSubstrate-selective N-benzoylation researchgate.net

Expansion of Isotopic Tracing to Complex Biological and Environmental Systems

Isotopic tracing using labeled compounds like this compound is a powerful technique for elucidating metabolic pathways and understanding the fate of chemicals in the environment. nih.gov The future will see the application of this technique to increasingly complex systems. In biological research, 13C-labeled benzoyl chloride can be used to tag and trace metabolites through intricate biochemical networks, providing insights into cellular metabolism in both healthy and diseased states. nih.gov This is particularly relevant for untargeted metabolomics, where the goal is to identify and quantify all metabolites in a biological sample. nih.gov

In environmental science, this compound can be employed to study the degradation pathways and environmental fate of pollutants containing hydroxyl or amino groups. By tracking the 13C-labeled benzoyl moiety, researchers can identify transformation products and gain a better understanding of the persistence and bioaccumulation of these contaminants.

Development of High-Throughput Methodologies for Labeled Compound Synthesis and Analysis

To meet the growing demand for labeled compounds in various research fields, the development of high-throughput synthesis and analysis methods is essential. acs.orgacs.orgnih.gov Automated synthesis platforms can accelerate the preparation of libraries of 13C-labeled compounds, enabling the rapid screening of potential drug candidates or the investigation of structure-activity relationships. nih.gov Flow chemistry is another promising approach that offers precise control over reaction conditions and can be readily automated for the efficient synthesis of isotopically labeled molecules. x-chemrx.com

On the analytical side, high-throughput screening (HTS) techniques coupled with mass spectrometry can rapidly analyze the products of labeling reactions. acs.orgnih.gov The use of software tools designed for the automated analysis of isotopically labeled data will be crucial for processing the large datasets generated by these high-throughput workflows. nih.govacs.org

TechnologyApplicationAdvantageReference
Automated SynthesisLibrary synthesis of labeled compoundsIncreased speed and efficiency nih.gov
Flow ChemistrySynthesis of isotopically labeled compoundsPrecise reaction control, enhanced safety, and scalability x-chemrx.com
High-Throughput Screening (HTS)Rapid analysis of labeled compoundsIncreased sample throughput acs.orgnih.gov
Specialized SoftwareAutomated analysis of isotopic labeling dataEfficient processing of large datasets nih.govacs.org

Synergistic Approaches Combining Experimental and Computational Studies with this compound

The combination of experimental data with computational modeling provides a powerful approach to understanding the mechanisms of benzoylation reactions and predicting the outcomes of labeling experiments. researchwithrutgers.comresearchgate.netscholaris.ca Density functional theory (DFT) calculations, for example, can be used to investigate reaction pathways, transition state structures, and the origins of regioselectivity and stereoselectivity. researchwithrutgers.comscholaris.ca

By integrating experimental results from studies using this compound with computational models, researchers can gain a deeper understanding of the factors that govern the reactivity of this labeling reagent. This synergistic approach can guide the design of new catalysts and reaction conditions for more efficient and selective isotopic labeling. researchwithrutgers.comresearchgate.netscholaris.ca For instance, computational studies have been used to provide insights into the mechanism of dual-catalyst systems for the kinetic resolution of amines via benzoylation and to understand the regioselectivity in borinic acid-catalyzed chloroacylation of epoxy alcohols. researchwithrutgers.comscholaris.ca

Q & A

Q. What safety protocols are essential when handling Benzoyl Chloride-¹³C₇ in laboratory settings?

Benzoyl Chloride-¹³C₇ reacts violently with water, alcohols, and strong bases, producing toxic gases like hydrogen chloride and phosgene . Use dry chemical extinguishers (e.g., CO₂) for fires, and avoid water. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., JIS T 8116), safety goggles, and respiratory protection if ventilation is inadequate . Conduct risk assessments under OSHA 29 CFR 1910.132 to tailor PPE to specific experimental conditions.

Incompatible Materials Table

CategoryExamplesHazard
OxidizersPerchlorates, peroxidesExplosive reactions
BasesNaOH, KOHViolent hydrolysis
Metals (with moisture)Li, NaFlammable H₂ gas
Source:

Q. How should Benzoyl Chloride-¹³C₇ be stored to prevent degradation?

Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture exposure. Avoid contact with metals or amines, and maintain temperatures below 25°C . Regularly inspect containers for leaks, as thermal decomposition releases HCl and phosgene .

Q. What are the primary decomposition products of Benzoyl Chloride-¹³C₇ under thermal stress?

Heating above 198°C (boiling point) produces hydrogen chloride (HCl) and phosgene (COCl₂), both highly toxic . Mitigate risks by using fume hoods, monitoring thermal stability via differential scanning calorimetry (DSC), and implementing emergency scrubbing systems for gas neutralization.

Q. Which analytical methods validate the isotopic purity of Benzoyl Chloride-¹³C₇?

Use nuclear magnetic resonance (¹³C NMR) to confirm isotopic enrichment at the benzene ring (δ ~125-135 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 147 (vs. 140 for unlabeled) with a +7 Da shift . Compare against reference spectra from databases like NIST to ensure >98% isotopic purity.

Q. What disposal methods minimize environmental impact?

Hydrolyze small quantities in ice-cold alkaline solutions (e.g., 10% NaOH) to convert it into benzoic acid-¹³C₇, which is less hazardous . For large-scale disposal, incinerate in a licensed facility with HCl scrubbing systems to capture toxic gases .

Advanced Research Questions

Q. How does ¹³C labeling affect reaction kinetics in acylation studies?

Isotopic labeling introduces minor kinetic isotope effects (KIE), potentially altering reaction rates in nucleophilic acyl substitutions. For example, ¹³C at the carbonyl carbon may slow electrophilicity due to increased mass, affecting transition-state stabilization. Use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE .

Q. How can contradictions in mechanistic data from isotopic tracing be resolved?

Discrepancies often arise from incomplete isotopic incorporation or side reactions. Validate isotopic distribution via high-resolution MS and cross-check with kinetic profiles. For example, in Friedel-Crafts acylations, ensure the ¹³C label remains intact by monitoring benzophenone-¹³C₇ byproducts .

Q. What experimental designs mitigate carcinogenicity risks in long-term exposure studies?

While Benzoyl Chloride itself has inadequate carcinogenicity data in animals, its combination with α-chlorinated toluenes is classified as Group 2A (probably carcinogenic) . Use closed-system reactors, real-time air monitoring for HCl, and adhere to ALARA (As Low As Reasonably Achievable) exposure principles. Prefer in vitro models over in vivo where feasible.

Q. How can isotopic labeling track degradation pathways in environmental studies?

Trace hydrolysis products (benzoic acid-¹³C₇) in soil or aquatic systems using LC-MS/MS. The rapid hydrolysis rate (t₁/₂ < 1 hr in water) limits environmental persistence, but ¹³C labeling enables differentiation from natural benzoic acid . Pair with stable isotope probing (SIP) to study microbial degradation pathways.

Q. What strategies ensure reproducibility in synthesizing Benzoyl Chloride-¹³C₇ derivatives?

Document all steps per the Beilstein Journal’s guidelines: include isotopic purity data, reaction yields, and spectral validation in the main text. For complex syntheses (e.g., deuterated analogs), provide step-by-step protocols in supplementary materials, including troubleshooting for common side reactions (e.g., ring-opening in DMSO) .

Data Contradiction Analysis

A study reporting inconsistent acylation yields with Benzoyl Chloride-¹³C₇ could stem from:

  • Isotopic Impurity : Verify purity via ¹³C NMR; even 2% unlabeled material skews kinetic data.
  • Solvent Interactions : Avoid DMSO, which reacts exothermically with acyl chlorides .
  • Moisture Contamination : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.